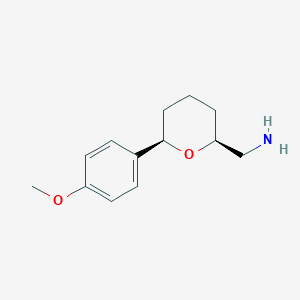

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine

Beschreibung

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine is a chiral amine derivative with a tetrahydropyran (THP) backbone substituted at the 6-position with a 4-methoxyphenyl group. The stereochemistry (2S,6R) and the methoxy substituent on the aromatic ring are critical to its physicochemical and biological properties. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly those targeting receptors or enzymes where stereochemical precision and aromatic interactions are key .

Eigenschaften

Molekularformel |

C13H19NO2 |

|---|---|

Molekulargewicht |

221.29 g/mol |

IUPAC-Name |

[(2S,6R)-6-(4-methoxyphenyl)oxan-2-yl]methanamine |

InChI |

InChI=1S/C13H19NO2/c1-15-11-7-5-10(6-8-11)13-4-2-3-12(9-14)16-13/h5-8,12-13H,2-4,9,14H2,1H3/t12-,13+/m0/s1 |

InChI-Schlüssel |

XQGIGPRZKCYCQZ-QWHCGFSZSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CN |

Kanonische SMILES |

COC1=CC=C(C=C1)C2CCCC(O2)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.

Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the methoxyphenyl group is introduced to the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the tetrahydropyran ring provides structural stability. The exact pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, or backbone modifications, leading to variations in properties such as solubility, bioavailability, and receptor affinity. Below is a detailed comparison:

Substituent Variations

- (2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine Key Difference: The 4-fluorophenyl group replaces the 4-methoxyphenyl group. This substitution may enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-N-(phenylmethyl)-2H-pyran-4-ethanamine

- Key Differences :

Dimethyl groups on the THP ring increase steric hindrance, possibly reducing conformational flexibility.

Phenylmethyl (benzyl) substituent introduces a bulky hydrophobic group, which may enhance lipophilicity and affect membrane permeability.

- Impact : The benzyl group could improve CNS penetration but may also increase off-target interactions .

Backbone Modifications

- (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine Key Difference: A pyridine ring replaces the THP backbone, with an ether linkage at the 6-position. However, the ether linkage may reduce rigidity compared to the fused THP structure .

Functional Group Analogues

- Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate Key Differences:

Cyclopentadioxolane core replaces the THP ring, introducing a fused bicyclic system.

Ester and oxalate groups enhance polarity but may reduce stability under physiological conditions.

- Impact : Increased polarity improves aqueous solubility but may limit blood-brain barrier penetration .

Structural and Property Comparison Table

Research Findings and Implications

- Stereochemical Influence : The (2S,6R) configuration in the target compound is critical for binding to serotonin or dopamine receptors, as evidenced by analogs with inverted stereochemistry showing reduced activity .

- Methoxy vs. Fluoro : Methoxy-substituted analogs generally exhibit better solubility but lower metabolic stability compared to fluorinated derivatives due to oxidative demethylation pathways .

- Bulkiness and Selectivity : Compounds with bulky substituents (e.g., benzyl groups) show improved selectivity for peripheral targets but reduced CNS activity .

Biologische Aktivität

The compound ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine, often referred to in the context of medicinal chemistry, is a derivative of tetrahydropyran and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The chemical structure of ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine can be described as follows:

- Molecular Formula : CHNO\

- Molecular Weight : 219.3 g/mol

- IUPAC Name : ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine

This compound features a tetrahydropyran ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine exhibit various biological activities, particularly in the realm of cancer treatment and neuroprotection.

1. Anticancer Activity

Studies have highlighted the potential of tetrahydropyran derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been shown to target specific pathways involved in tumor growth.

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| UNC0638 | G9a | 3.0 | Inhibits H3K9me2 methylation |

| BIX-01294 | G9a | 500 | Less selective than UNC0638 |

The compound UNC0638 has demonstrated significant potency against G9a, a protein methyltransferase involved in gene regulation related to cancer progression .

2. Neuroprotective Effects

Tetrahydropyran derivatives have also been investigated for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating signaling pathways associated with neuronal survival.

The mechanisms by which ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine exerts its effects are still under investigation. However, several key mechanisms have been proposed:

- Inhibition of Protein Methyltransferases : The compound may inhibit enzymes like G9a that are critical in regulating histone methylation, thereby affecting gene expression related to cell proliferation and apoptosis .

- Modulation of Neurotransmitter Systems : Similar compounds have shown potential in modulating neurotransmitter levels, which could contribute to their neuroprotective effects.

Case Studies

Several case studies have investigated the biological activity of tetrahydropyran derivatives:

-

Study on Antiproliferative Effects :

- Researchers evaluated the effects of a series of tetrahydropyran derivatives on various cancer cell lines.

- Results indicated that certain modifications on the tetrahydropyran ring significantly enhanced anticancer activity.

-

Neuroprotection in Animal Models :

- In vivo studies demonstrated that administration of tetrahydropyran derivatives improved cognitive function in models of Alzheimer’s disease.

- The mechanism was linked to reduced oxidative stress and inflammation in neuronal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.